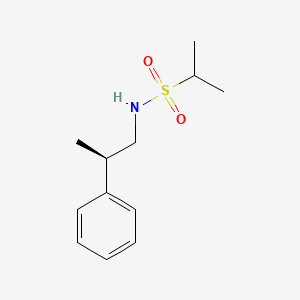
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-(2-phenylpropyl)propane-2-sulfonamide: is an organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(2-phenylpropyl)propane-2-sulfonamide typically involves the reaction of 2-phenylpropylamine with methylethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: (R)-N-(2-phenylpropyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-N-(2-phenylpropyl)propane-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (R)-N-(2-phenylpropyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
2-(4-methylsulfonyl phenyl)indole derivatives: These compounds share a similar sulfonyl group but differ in their core structure, leading to distinct chemical and biological properties.
Uniqueness: (R)-N-(2-phenylpropyl)propane-2-sulfonamide is unique due to its specific combination of a phenylpropyl group and a sulfonyl amine. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-[(2R)-2-phenylpropyl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
HIYDOWJVBIJBQF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














